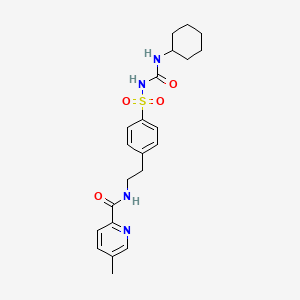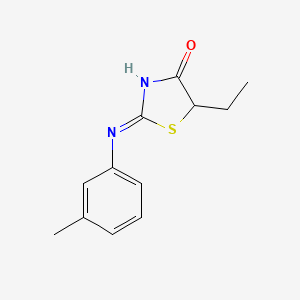
N-(cyclopropyl(phenyl)methyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropyl(phenyl)methyl)ethanamine is an organic compound classified as an amine. Amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a cyclopropyl group, a phenyl group, and an ethanamine moiety, making it a tertiary amine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropyl(phenyl)methyl)ethanamine can be achieved through several methods:
Reductive Amination: This involves the reaction of a cyclopropyl(phenyl)methyl ketone with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride.
Gabriel Synthesis: This method involves the alkylation of potassium phthalimide with cyclopropyl(phenyl)methyl bromide, followed by hydrolysis to yield the desired amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(cyclopropyl(phenyl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the ethanamine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products
Oxidation: Amides, nitriles.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted amines.
科学的研究の応用
N-(cyclopropyl(phenyl)methyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(cyclopropyl(phenyl)methyl)ethanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades, leading to physiological or biochemical responses.
類似化合物との比較
Similar Compounds
- N-methyl-1-propanamine
- N-ethylethanamine
- N,N-dimethylethanamine
Uniqueness
N-(cyclopropyl(phenyl)methyl)ethanamine is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
N-[cyclopropyl(phenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H17N/c1-2-13-12(11-8-9-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |
InChIキー |
FVAXEANXVBOWGL-UHFFFAOYSA-N |
正規SMILES |
CCNC(C1CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


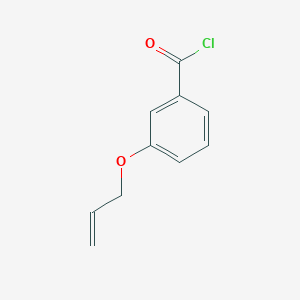
![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)



![[1,4]Thiazepino[4,5-a]benzimidazole](/img/structure/B13958720.png)
![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
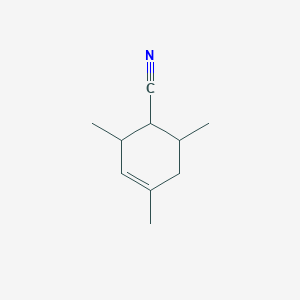
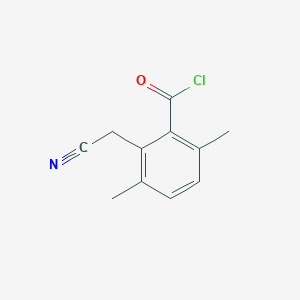
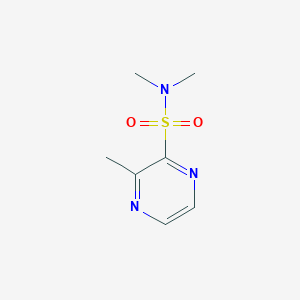
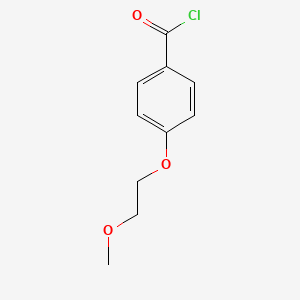
![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)
